3-(4-Chlorobenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline
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Overview
Description
3-(4-Chlorobenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline is a complex organic compound that features a quinoline core substituted with a piperidine ring, a methoxy group, and a chlorobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorobenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium or rhodium, may be used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and yield. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline can undergo several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chlorobenzenesulfonyl group can be reduced to a benzene ring.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxyquinoline carboxylic acid, while reduction of the chlorobenzenesulfonyl group can produce a chlorobenzene derivative .
Scientific Research Applications
3-(4-Chlorobenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorobenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives with different substituents, such as:
- 3-(4-Methylbenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline
- 3-(4-Bromobenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline
- 3-(4-Nitrobenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline .
Uniqueness
What sets 3-(4-Chlorobenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline apart is its specific combination of substituents, which confer unique chemical and biological properties. The presence of the chlorobenzenesulfonyl group, in particular, may enhance its reactivity and potential as a therapeutic agent .
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-methoxy-4-piperidin-1-ylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3S/c1-27-16-7-10-19-18(13-16)21(24-11-3-2-4-12-24)20(14-23-19)28(25,26)17-8-5-15(22)6-9-17/h5-10,13-14H,2-4,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALESCUPZACBUHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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